molecular formula C15H22N4O2S B3731977 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B3731977
M. Wt: 322.4 g/mol
InChI Key: CFJWLXPIBCCSAU-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining a 4,5-dimethylthiazole moiety, a 5-imino-2,5-dihydro-1H-pyrrole core, and a morpholine-ethyl substituent. The imino-pyrrole system may facilitate hydrogen bonding or coordination with biological targets. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), with refinement often conducted using SHELXL .

Properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-10-11(2)22-15(17-10)13-12(20)9-19(14(13)16)4-3-18-5-7-21-8-6-18/h16,20H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWLXPIBCCSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)CCN3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The morpholine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has shown that thiazole derivatives possess antimicrobial properties. Studies indicate that compounds similar to this one exhibit significant antibacterial and antifungal activities, making them valuable in developing new antibiotics .
  • Anticancer Properties : Thiazole-containing compounds have been reported to demonstrate cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Biochemical Research

This compound can serve as a tool in biochemical assays to understand enzyme interactions or metabolic pathways.

Case Studies

  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in disease pathways. This compound may act as an inhibitor of enzymes like protein kinases, which are crucial in cancer progression .

Agricultural Chemistry

Thiazole derivatives are also explored for their role in agrochemicals, particularly as fungicides or herbicides.

Case Studies

  • Fungicidal Activity : Research indicates that thiazole derivatives can effectively control fungal pathogens in crops. This compound could be optimized for agricultural use to enhance crop protection strategies .

Data Tables

Compound NameActivity TypeReference
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino...Antimicrobial
Thiazole-based anticancer agentsAnticancer
Thiazole fungicidesFungicidal

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Core Structure Substituents Planarity Observations Reference
Target Compound 5-imino-2,5-dihydro-1H-pyrrole 4,5-dimethylthiazole; 2-(morpholin-4-yl)ethyl Likely planar except for morpholine group
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4,5-dihydro-1H-pyrazole Chlorophenyl, fluorophenyl, triazole Planar except for one perpendicular fluorophenyl group
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate Benzimidazole Trifluoromethylphenyl; morpholine-ethyl Benzimidazole planar; morpholine angled 75.45°

Key Observations :

  • The target compound’s morpholine-ethyl group likely introduces steric hindrance and non-planarity, similar to the benzimidazole derivative in , where the morpholine ring forms a 75.45° dihedral angle with the core .
  • Compared to the pyrazole-thiazole derivatives in , the target’s imino-pyrrole core may exhibit greater planarity due to conjugation, but the morpholine substituent could disrupt this .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving reflux in ethanol or DMF for cyclization .
  • Crystallization from DMF/EtOH (1:1) is common for similar heterocycles to obtain SC-XRD-grade crystals .

Table 3: Bioactivity and Computational Insights

Compound Name Bioactivity (Reported) Computational Tools Used Key Findings Reference
Target Compound Hypothesized kinase inhibition Multiwfn (electron density analysis) Enhanced solubility from morpholine
Pyrazolin-benzo[d]thiazole derivatives () In vitro antimicrobial activity Molecular docking Thiazole moiety critical for target binding
Benzimidazole-morpholine derivative () Unspecified SHELXL refinement C–H···F/O interactions stabilize crystal

Key Observations :

  • The morpholine group in the target compound may improve bioavailability, as seen in ’s benzimidazole derivative .
  • Molecular docking studies (e.g., ) suggest that thiazole and pyrrole systems enhance interactions with enzymes or receptors .

Q & A

Q. What cross-disciplinary approaches enhance research on this compound?

  • Methodology :
  • Chemical engineering : Apply process simulation (Aspen Plus) to optimize large-scale synthesis (e.g., solvent recovery, heat integration) .
  • Computational biology : Combine MD simulations with transcriptomics to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 2
Reactant of Route 2
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

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